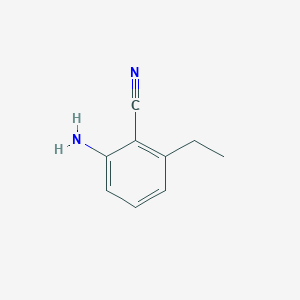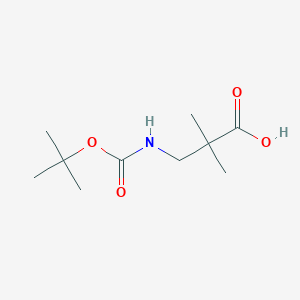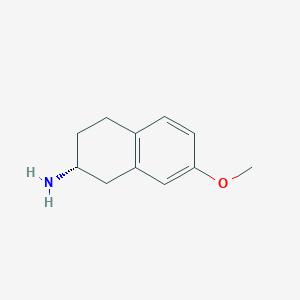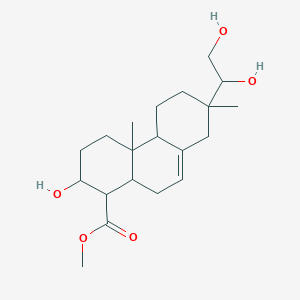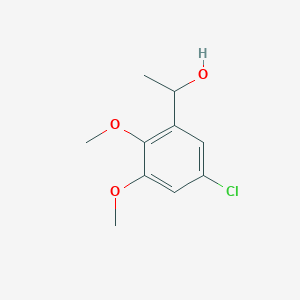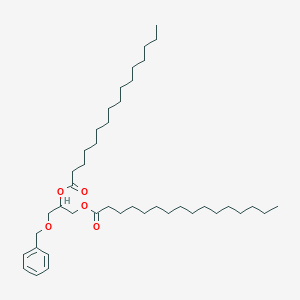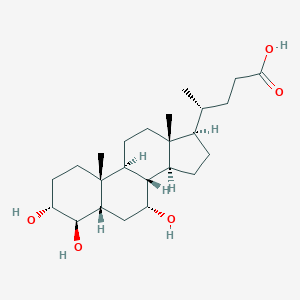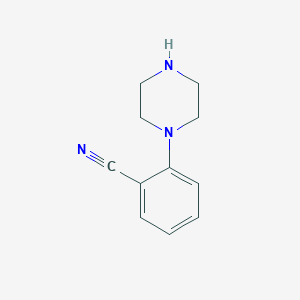
1-(2-Cyanophenyl)piperazine
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, including 1-(2-Cyanophenyl)piperazine, often involves catalytic processes or multi-step reactions that aim for high efficiency and yield. For instance, piperazine has been utilized as a low-cost and environmentally benign catalyst in the synthesis of pharmaceutically relevant compounds, showcasing its versatility in organic synthesis (Yousefi, Goli-Jolodar, & Shirini, 2018).
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be characterized using various spectroscopic techniques such as IR, NMR, and X-ray crystallography. For example, a study on 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, a related compound, utilized X-ray diffraction to determine its crystal structure, demonstrating the importance of structural characterization in understanding the properties and reactivity of such compounds (Zhang, Wen, Tang, & Li, 2007).
Chemical Reactions and Properties
Piperazine derivatives participate in a wide range of chemical reactions, serving as key intermediates or catalysts. Their reactivity can be attributed to the piperazine moiety, which is amenable to various functionalization reactions. Studies have reported the synthesis of novel piperazine derivatives with antimicrobial/antimycobacterial activities, highlighting the chemical versatility and potential therapeutic applications of these compounds (Patel, Kumari, Rajani, & Chikhalia, 2012).
Scientific Research Applications
Supramolecular Assemblies in Fluorophores : 1-(2-cyanophenyl)piperazine, when reacted with tetracyanoquinodimethane, forms compounds that exhibit helical supramolecular assemblies and high fluorescence in solid state, with large stokes shifts. These compounds have potential in the field of dyes and pigments (Boyineni & Jayanty, 2014).
Pharmacological Applications : Piperazine derivatives, including this compound, show promise in pharmacological applications such as antidepressants and antianxiety treatments. Some derivatives have demonstrated significant effects in behavioral despair and antianxiety tests (Kumar et al., 2017).
Coordination Polymers : this compound has been used in the synthesis of Ag(I) coordination polymers. The nature of anion, ligand geometry, and stoichiometry influences the structure and dimensionality of these polymers, which are significant in materials science (Beeching et al., 2014).
Central Pharmacological Activity : Many piperazine derivatives, including this compound, are researched for central therapeutic applications like antipsychotic, antidepressant, and anxiolytic drugs. They mainly involve activation of the monoamine pathway (Brito et al., 2018).
Antimicrobial/Antimycobacterial Activity : Certain this compound derivatives demonstrate potential as agents with dual antimicrobial and antimycobacterial activities. This includes activity against various bacteria and fungi, showing promise in the field of medicinal chemistry (Patel et al., 2012).
Radiotracer Development : Piperazine derivatives are explored as radiotracers for positron emission tomography (PET), particularly in oncology. Modified derivatives of piperazine, like this compound, can have applications in diagnostic imaging (Abate et al., 2011).
Catalysis in Organic Synthesis : Piperazine, including its derivatives, acts as a catalyst in the synthesis of various organic compounds, such as 2-amino-3-cyano-4H-pyrans derivatives, in aqueous media. This demonstrates its utility in green chemistry and organic synthesis (Yousefi et al., 2018).
Safety and Hazards
“1-(2-Cyanophenyl)piperazine” is classified as a flammable liquid and vapor, and it causes serious eye irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be worn when handling this compound .
Future Directions
The future directions for “1-(2-Cyanophenyl)piperazine” could involve further exploration of its use in the synthesis of melanocortin subtype-4 receptor (MC4R) agonists . As MC4R plays a crucial role in regulating metabolism, feeding, and reproductive behavior, this compound could potentially contribute to advancements in treatments for metabolic disorders and obesity .
Mechanism of Action
Target of Action
1-(2-Cyanophenyl)piperazine is a derivative of piperazine , a broad class of chemical compounds with important pharmacological properties . The primary target of this compound is the melanocortin subtype-4 receptor (MC4R) . MC4R is located in the hypothalamus and plays a crucial role in regulating metabolism, feeding, and reproductive behavior .
Mode of Action
This compound acts as an agonist to MC4R . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, this compound binds to MC4R, triggering a response that regulates metabolism, feeding, and reproductive behavior .
Biochemical Pathways
The binding of this compound to MC4R affects the biochemical pathways related to metabolism, feeding, and reproductive behavior . The exact downstream effects of these pathways are complex and depend on a variety of factors, including the specific cellular context and the presence of other signaling molecules.
Pharmacokinetics
Like other piperazine derivatives , it is expected to have good solubility in water, which could potentially impact its bioavailability.
Result of Action
The action of this compound on MC4R has been shown to decrease feeding behaviors . This suggests that it could potentially be used in the treatment of conditions related to overeating or obesity.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the solution can affect the compound’s solubility and therefore its bioavailability. Additionally, temperature can influence the compound’s stability and its interactions with MC4R .
properties
IUPAC Name |
2-piperazin-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-9-10-3-1-2-4-11(10)14-7-5-13-6-8-14/h1-4,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRICBZWJFIRJOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370994 | |
| Record name | 1-(2-Cyanophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111373-03-6 | |
| Record name | N-(2-Cyanophenyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111373036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Cyanophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Cyanophenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-CYANOPHENYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYK8UDP7Q4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

